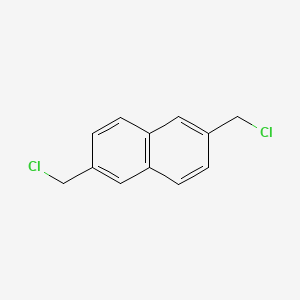

2,6-Bis(chloromethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(chloromethyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAMXQRIMZYOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCl)C=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547072 | |

| Record name | 2,6-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93036-77-2 | |

| Record name | 2,6-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2,6-bis(chloromethyl)naphthalene, a valuable bifunctional building block in the synthesis of advanced polymers and pharmaceutical intermediates. The document details two primary synthetic pathways: a highly selective multi-step synthesis commencing from 2,6-dimethylnaphthalene and a more direct, albeit less selective, chloromethylation of naphthalene. This guide is intended to furnish researchers and professionals in drug development and materials science with detailed experimental protocols, comparative data, and a clear visualization of the chemical transformations involved.

Executive Summary

This compound is a key reagent sought for its ability to introduce the 2,6-disubstituted naphthalene moiety into larger molecular frameworks. Its synthesis can be approached via two distinct strategies. The more elegant and selective method involves a four-step sequence starting with the oxidation of 2,6-dimethylnaphthalene, followed by esterification, reduction, and a final chlorination. This pathway offers superior control over the final product's regiochemistry. A more direct, but less precise, alternative is the direct bis-chloromethylation of naphthalene, which, while simpler in execution, yields a mixture of isomers requiring subsequent separation. This guide will elaborate on both methodologies, providing the necessary data and procedural details to enable their replication and adaptation in a laboratory setting.

Selective Multi-Step Synthesis of this compound

This synthetic route is the preferred method for obtaining high-purity this compound. It involves a sequence of four distinct chemical transformations, each optimized to ensure high yield and selectivity.

Step 1: Oxidation of 2,6-Dimethylnaphthalene to 2,6-Naphthalenedicarboxylic Acid

The initial step involves the oxidation of the methyl groups of 2,6-dimethylnaphthalene to carboxylic acids. This transformation is typically achieved through liquid-phase oxidation using a catalyst system composed of cobalt and manganese salts in the presence of a bromine source.

Experimental Protocol:

A continuous process for the liquid-phase oxidation of 2,6-dimethylnaphthalene can be performed by feeding the starting material, a molecular oxygen-containing gas (e.g., air), a solvent such as acetic acid, and a catalyst system into a reaction zone. The catalyst system typically comprises cobalt and manganese components with an atomic ratio of manganese to cobalt ranging from approximately 5:1 to 0.3:1. The total concentration of cobalt and manganese should be at least 0.40 weight percent based on the solvent. The reaction is maintained at a temperature of 188°C to 216°C (370°F to 420°F) under sufficient pressure to keep the acetic acid in the liquid phase. These conditions facilitate the oxidation of 2,6-dimethylnaphthalene to 2,6-naphthalenedicarboxylic acid.[1]

| Parameter | Value |

| Starting Material | 2,6-Dimethylnaphthalene |

| Oxidant | Molecular Oxygen (Air) |

| Solvent | Acetic Acid |

| Catalyst | Cobalt and Manganese salts, Bromine source |

| Mn:Co Atomic Ratio | ~5:1 to 0.3:1 |

| Temperature | 188 - 216 °C |

| Pressure | Sufficient to maintain liquid phase |

Step 2: Esterification of 2,6-Naphthalenedicarboxylic Acid to Dimethyl 2,6-Naphthalenedicarboxylate

The resulting dicarboxylic acid is then converted to its more soluble dimethyl ester derivative. This is a standard esterification reaction using methanol in the presence of a suitable catalyst.

Experimental Protocol:

A slurry of 2,6-naphthalenedicarboxylic acid and methanol, along with a suitable solvent such as trimethyl trimellitate and a catalyst, is continuously fed into an agitated reactor. The esterification is carried out under heat and pressure, with the continuous removal of water and unreacted methanol. This process can achieve a yield of dimethyl 2,6-naphthalenedicarboxylate of 90% or more.[2]

| Parameter | Value |

| Starting Material | 2,6-Naphthalenedicarboxylic Acid |

| Reagent | Methanol |

| Solvent | Trimethyl Trimellitate |

| Catalyst | Mineral acid or metal oxide/salt |

| Yield | ≥ 90% |

Step 3: Reduction of Dimethyl 2,6-Naphthalenedicarboxylate to 2,6-Bis(hydroxymethyl)naphthalene

The diester is subsequently reduced to the corresponding diol, 2,6-bis(hydroxymethyl)naphthalene. This reduction can be effectively carried out using a strong reducing agent like lithium aluminum hydride.

Experimental Protocol:

Dimethyl 2,6-naphthalenedicarboxylate is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in THF is added dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is carefully quenched, and the product is extracted to yield 2,6-bis(hydroxymethyl)naphthalene.

| Parameter | Value |

| Starting Material | Dimethyl 2,6-Naphthalenedicarboxylate |

| Reducing Agent | Lithium Aluminum Hydride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

Step 4: Chlorination of 2,6-Bis(hydroxymethyl)naphthalene to this compound

The final step is the conversion of the diol to the desired dichloromethyl compound using a chlorinating agent such as thionyl chloride.

Experimental Protocol:

To a solution of 2,6-bis(hydroxymethyl)naphthalene in an inert solvent like dichloromethane, thionyl chloride is added dropwise at a controlled temperature, typically 0-5 °C. A catalytic amount of N,N-dimethylformamide (DMF) is also added. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of petroleum ether and ethyl acetate, to afford this compound as a white solid with a yield of approximately 93.5% and a purity of 99.1%.

| Parameter | Value |

| Starting Material | 2,6-Bis(hydroxymethyl)naphthalene |

| Chlorinating Agent | Thionyl Chloride |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C to Room Temperature |

| Yield | ~93.5% |

| Purity | ~99.1% |

Direct Chloromethylation of Naphthalene

An alternative, though less selective, approach to bis(chloromethyl)naphthalenes is the direct chloromethylation of naphthalene. This method typically results in a mixture of isomers, including the desired 2,6-isomer, as well as 1,4- and 1,5-isomers.

Experimental Protocol:

In a suitable reactor, 1.80 moles of purified naphthalene, 3.96 moles of 92% paraformaldehyde, and methylcyclohexane are charged and heated to 80°C with stirring. A mixture of 80% sulfuric acid and a phase transfer catalyst is then added dropwise over 2 hours while continuously bubbling hydrogen chloride gas through the mixture. The reaction is maintained at 80°C for an additional 8 hours. Gas chromatography analysis of the reaction product shows a naphthalene conversion rate of 100% and a total yield of bis(chloromethyl)naphthalene of 71.2%. The isomer ratio in the product is approximately 55.3% 1,4-isomer and 44.7% 1,5-isomer, with the 2,6-isomer being a minor component.[3]

| Parameter | Value |

| Starting Material | Naphthalene |

| Reagents | Paraformaldehyde, Sulfuric Acid, Hydrogen Chloride |

| Solvent | Methylcyclohexane |

| Catalyst | Phase Transfer Catalyst |

| Temperature | 80 °C |

| Reaction Time | 10 hours |

| Naphthalene Conversion | 100% |

| Bis(chloromethyl)naphthalene Yield | 71.2% |

| Isomer Distribution | Mixture of 1,4-, 1,5-, and other isomers |

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams, generated using the DOT language, illustrate the selective multi-step synthesis and the direct chloromethylation of naphthalene.

Caption: Selective multi-step synthesis of this compound.

Caption: Direct chloromethylation of naphthalene leading to an isomeric mixture.

Conclusion

The synthesis of this compound can be accomplished through two primary routes. For applications requiring high purity and specific regiochemistry, the multi-step synthesis starting from 2,6-dimethylnaphthalene is unequivocally the superior method, despite its length. The direct chloromethylation of naphthalene offers a more straightforward, one-pot approach but at the significant cost of selectivity, necessitating challenging purification procedures to isolate the desired 2,6-isomer. The choice of synthetic route will ultimately depend on the specific requirements of the end-user, balancing factors of purity, yield, and process complexity. This guide has provided the detailed experimental conditions and comparative data to assist researchers in making an informed decision for their synthetic endeavors.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2,6-bis(chloromethyl)naphthalene. This bifunctional naphthalene derivative serves as a valuable building block in polymer chemistry and organic synthesis. Due to the limited availability of public domain experimental spectra, this guide combines theoretical predictions, data from analogous compounds, and a detailed experimental protocol derived from patent literature.

Chemical Identity and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₀Cl₂.[1][2][3][4] Its structure features a naphthalene core substituted with two chloromethyl groups at the 2 and 6 positions. This symmetrical substitution pattern influences its reactivity and spectroscopic characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂ | [1][2][3][4] |

| Molecular Weight | 225.11 g/mol | [1] |

| CAS Number | 93036-77-2 | [2][3] |

| Appearance | Solid | [2] |

| Exact Mass | 224.0159557 Da | [1][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | d | 2H | H-4, H-8 |

| ~ 7.6-7.7 | s | 2H | H-1, H-5 |

| ~ 7.4-7.5 | d | 2H | H-3, H-7 |

| ~ 4.8 | s | 4H | -CH₂Cl |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will reflect the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 134-136 | C-2, C-6 |

| ~ 132-134 | C-4a, C-8a |

| ~ 128-130 | C-4, C-8 |

| ~ 127-129 | C-1, C-5 |

| ~ 126-128 | C-3, C-7 |

| ~ 46-48 | -CH₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic naphthalene core and the chloromethyl groups. For comparative purposes, the IR data for the isomeric 1,5-bis(chloromethyl)naphthalene is available and would show similar, though not identical, absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic ring) |

| 1270-1250 | Strong | CH₂ wag (-CH₂Cl) |

| 850-800 | Strong | C-H bend (out-of-plane, indicative of 2,6-disubstitution) |

| 700-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z Ratio | Fragment | Notes |

| 224/226/228 | [M]⁺ | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |

| 189/191 | [M-Cl]⁺ | Loss of one chlorine atom. |

| 154 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation. |

Experimental Protocol: Synthesis of Bis(chloromethyl)naphthalene

The following is a generalized experimental protocol for the synthesis of bis(chloromethyl)naphthalene, adapted from patent literature describing the chloromethylation of naphthalene.[5] This procedure can be optimized to favor the formation of the 2,6-isomer.

Materials:

-

Naphthalene

-

Paraformaldehyde

-

80% Sulfuric Acid

-

Hydrogen Chloride gas

-

Inert Organic Solvent (e.g., Methylcyclohexane)

-

Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC)

Procedure:

-

In a jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, charge purified naphthalene and an inert organic solvent.

-

Heat the mixture to the reaction temperature (e.g., 80°C) with stirring.

-

In a separate vessel, prepare a mixture of 80% sulfuric acid and the phase transfer catalyst.

-

Add the paraformaldehyde to the naphthalene solution.

-

Slowly add the sulfuric acid/catalyst mixture to the reaction flask over a period of several hours while continuously bubbling hydrogen chloride gas through the solution.

-

Maintain the reaction temperature and continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture can be cooled and washed with water to remove acids and unreacted formaldehyde.

-

The organic layer is then separated, dried, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of isomers, can be purified by recrystallization or chromatography to isolate the desired this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of bis(chloromethyl)naphthalene.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C12H10Cl2 | CID 13700118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting point and solubility of 2,6-bis(chloromethyl)naphthalene. Due to the limited specific experimental data for this particular isomer, this guide also includes information on related isomers and outlines general experimental protocols for determining these crucial physicochemical properties.

Physicochemical Data of Bis(chloromethyl)naphthalene Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| This compound | C₁₂H₁₀Cl₂ | ~225.11 | Data not available | Insoluble in water; likely soluble in non-polar organic solvents. |

| 1,4-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | ~225.11 | 121-123 | Data not available |

| 1,5-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | ~225.11 | 130-140 | Data not available |

Experimental Protocols

Detailed experimental protocols for determining the melting point and solubility of this compound are not available. However, standard methodologies for organic compounds can be applied.

1. Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[1][2][3][4][5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[1][2][3][4]

-

Procedure:

-

Ensure the sample of this compound is pure and dry. If necessary, purify by recrystallization.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[5]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.[1][5]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on isomer data).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). This range is the melting point of the sample.[1][2]

-

For accuracy, repeat the determination at least twice and calculate the average.

-

2. Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[6]

-

Apparatus: Vials with screw caps, constant temperature shaker or water bath, analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired solvent (e.g., ethanol, acetone, toluene) to each vial.

-

Seal the vials and place them in a constant temperature shaker or water bath.

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

Once equilibrium is achieved, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-warmed pipette and filter it immediately using a syringe filter to remove any undissolved solid.[6]

-

Dilute the filtered solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve).

-

Calculate the original solubility in terms of g/L or mol/L.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.

As no specific signaling pathways involving this compound were identified in the literature, a corresponding diagram has not been included. This compound is primarily utilized as a chemical intermediate in synthesis.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,6-bis(chloromethyl)naphthalene, a chemical intermediate used in the synthesis of high-performance polymers and other advanced materials.[1][2] Given its hazardous properties, a thorough understanding of safe handling practices, potential risks, and emergency procedures is crucial for all personnel working with this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₀Cl₂.[2][3][4] Its structure consists of a naphthalene core with two chloromethyl substituents at the 2 and 6 positions. Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 93036-77-2 | [2][3] |

| Molecular Formula | C₁₂H₁₀Cl₂ | [2][3][4] |

| Molecular Weight | 225.11 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| LogP | 4.31740 | |

| Exact Mass | 224.0159557 Da | [4] |

Hazard Identification and Toxicology

GHS Hazard Classifications for Related Compounds (e.g., 2-(Chloromethyl)naphthalene):

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | 1 | H314 | Causes serious eye damage.[3] |

It is also classified as harmful if swallowed.[5] A closely related compound, 2,6-bis(bromomethyl)naphthalene, has been shown to have DNA crosslinking activity and high microbial mutagenicity, suggesting that this compound may also possess mutagenic properties.[6]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with this compound.

| PPE Item | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Chloromethylation of Naphthalene

A common method for the synthesis of bis(chloromethyl)naphthalenes is through the chloromethylation of naphthalene. The following is a general procedure adapted from a patented method for a similar compound.

Materials:

-

Naphthalene

-

Paraformaldehyde

-

Methylcyclohexane

-

80% Sulfuric acid

-

Phase-transfer catalyst (e.g., cetylpyridinium chloride)

-

Hydrogen chloride gas

Procedure:

-

Charge a 2L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser with purified naphthalene, paraformaldehyde, and methylcyclohexane.

-

Heat the mixture to 80°C with stirring.

-

Prepare a mixture of 80% sulfuric acid and the phase-transfer catalyst.

-

Add the acid-catalyst mixture to the dropping funnel.

-

Continuously blow hydrogen chloride gas through the reaction mixture.

-

Slowly drip the acid-catalyst mixture into the flask over 2 hours, maintaining the reaction temperature at 80°C.

-

After the addition is complete, allow the reaction to proceed at 80°C for an additional 8 hours.

-

Monitor the reaction progress using gas chromatography.

Purification

After the reaction, the product can be purified through the following steps.

Procedure:

-

Cool the reaction mixture to room temperature.

-

Filter the resulting crystals.

-

Wash the crystals with water to remove any remaining acid and salts.

-

Recrystallize the crude product from a suitable solvent such as methanol to obtain purified bis(chloromethyl)naphthalene.

Analytical Methods

The structure and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the methylene protons of the chloromethyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-H bonds of the aromatic ring and the CH₂Cl groups would be expected.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for assessing the purity of the compound and identifying any byproducts from the synthesis. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate with significant hazardous properties. A comprehensive understanding and strict adherence to the safety and handling procedures outlined in this guide are essential for minimizing risks and ensuring a safe working environment for all laboratory personnel. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that all necessary safety measures are in place.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(chloromethyl)naphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon that serves as a versatile bifunctional monomer and a key intermediate in the synthesis of advanced polymers. Its rigid naphthalene core and reactive chloromethyl groups at the 2 and 6 positions make it a valuable building block for high-performance materials, including polyethers, polyesters, and polyimides. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and significant applications of this compound, with a focus on its role in polymer chemistry. Detailed experimental protocols for its synthesis and subsequent polymerization are presented, alongside a structured summary of its quantitative data.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₀Cl₂.[1][2] Its chemical structure consists of a naphthalene ring substituted with two chloromethyl groups. The symmetrical substitution at the 2 and 6 positions imparts a degree of linearity to the molecules, which is advantageous in the formation of ordered polymer structures. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 93036-77-2 | [2] |

| Molecular Formula | C₁₂H₁₀Cl₂ | [1][2] |

| Molecular Weight | 225.11 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| XLogP3 | 4.4 | [3] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 224.0159557 Da | [3] |

| Complexity | 161 | [3][4] |

Synthesis of this compound

The most common and direct route to this compound is through the free-radical chlorination of 2,6-dimethylnaphthalene. This reaction typically involves the use of a chlorinating agent, such as chlorine gas, and is initiated by UV light or a radical initiator.

Experimental Protocol: Free-Radical Chlorination of 2,6-Dimethylnaphthalene

Materials:

-

2,6-Dimethylnaphthalene

-

Chlorine gas (Cl₂)

-

An inert solvent (e.g., carbon tetrachloride or chlorobenzene)

-

UV lamp or a radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Nitrogen or argon gas for inert atmosphere

-

Apparatus for gas introduction and scrubbing of excess chlorine

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification setup (e.g., recrystallization apparatus)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve 2,6-dimethylnaphthalene in an appropriate inert solvent.

-

Purge the system with an inert gas (nitrogen or argon) to remove oxygen.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a catalytic amount of a radical initiator like AIBN.

-

While stirring vigorously, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within a specific range, often between 50-80°C, to favor the formation of the bis(chloromethyl) derivative and minimize side reactions.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically continued until the desired degree of conversion is achieved.

-

Upon completion, stop the flow of chlorine gas and purge the system with an inert gas to remove any unreacted chlorine.

-

The reaction mixture is then cooled to room temperature, which may cause the product to precipitate.

-

The crude product can be isolated by filtration.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture) to yield pure this compound.

Applications in Polymer Synthesis

The primary application of this compound is as a monomer in the synthesis of high-performance polymers. The two reactive chloromethyl groups allow it to react with various nucleophilic co-monomers, such as bisphenols, diols, and diamines, to form a variety of polymers with desirable thermal and mechanical properties.

Synthesis of Aromatic Polyethers via Williamson Ether Synthesis

A prominent application of this compound is in the synthesis of aromatic polyethers through a Williamson ether synthesis-based polycondensation reaction with bisphenols.

Experimental Protocol: Polycondensation with Bisphenol A

Materials:

-

This compound

-

Bisphenol A (4,4'-(propane-2,2-diyl)diphenol)

-

A strong base (e.g., sodium hydroxide or potassium carbonate)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide), if necessary

-

Inert gas (nitrogen or argon)

-

Standard polymerization glassware

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a condenser, and an inlet for inert gas, dissolve Bisphenol A in the polar aprotic solvent.

-

Add a stoichiometric amount of the strong base to deprotonate the phenolic hydroxyl groups, forming the bisphenoxide nucleophile. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

-

To this solution, add a solution of this compound in the same solvent, often dropwise, to control the initial reaction rate. A phase-transfer catalyst may be added at this stage to facilitate the reaction between the two phases if a two-phase system is used.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 150°C to promote the polycondensation reaction.

-

The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

-

After the desired molecular weight is achieved, the reaction is terminated.

-

The resulting polymer is typically isolated by precipitation in a non-solvent, such as methanol or water.

-

The precipitated polymer is then filtered, washed thoroughly to remove any unreacted monomers and salts, and dried under vacuum.

Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

Conclusion

This compound is a highly valuable monomer for the synthesis of advanced polymers. Its preparation from 2,6-dimethylnaphthalene via free-radical chlorination is a key synthetic step. The resulting bifunctional molecule can be readily polymerized with a variety of co-monomers to produce high-performance materials with enhanced thermal and mechanical stability. The detailed experimental protocols and structured data presented in this guide are intended to support researchers and scientists in the fields of polymer chemistry and materials science in their exploration and utilization of this versatile compound. Further research into novel polymer architectures and applications based on this compound is warranted and holds significant promise for the development of next-generation materials.

References

The Genesis of a Polymer Precursor: A Technical Guide to 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon that has garnered significant interest not as a therapeutic agent itself, but as a crucial building block in the synthesis of advanced polymers and functional materials. Its rigid naphthalene core and two reactive chloromethyl groups make it an ideal monomer for creating polymers with unique optical and electronic properties. This technical guide delves into the discovery, history, synthesis, and characterization of this compound, providing a comprehensive resource for professionals in chemistry and materials science.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications, suggesting its development was likely driven by the burgeoning field of polymer chemistry in the mid-20th century. The foundational chemistry for its synthesis, the chloromethylation of aromatic compounds, was established much earlier. The Blanc-Quelet reaction , discovered by Gustave Louis Blanc and Jean-Frédéric Quelet in 1923, provided a general method for introducing a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.

Early investigations into the chloromethylation of naphthalene itself, such as those detailed in Organic Syntheses, primarily focused on the preparation of 1-chloromethylnaphthalene.[1] However, these reactions were known to produce mixtures of isomers and disubstituted products, with the residue often containing bis(chloromethyl)naphthalenes.[1] The targeted synthesis and isolation of the 2,6-isomer likely emerged from the need for specific monomer architectures for the creation of well-defined polymers. Its primary application has been in the synthesis of poly(p-phenylene vinylene) (PPV) and its naphthalene analogs, such as poly(2,6-naphthalene vinylene), which are materials of interest for their electroluminescent properties.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. While comprehensive, publicly available NMR spectra for this specific compound are scarce, data for related isomers and precursors provide valuable context for its characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂ | [2] |

| Molecular Weight | 225.11 g/mol | [2] |

| CAS Number | 93036-77-2 | [2] |

| Appearance | Solid (predicted) | |

| Melting Point of 1,5-isomer | 130-140 °C | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the chloromethylation of naphthalene. The following protocol is a generalized procedure based on established methods for naphthalene chloromethylation.[1]

Synthesis of Bis(chloromethyl)naphthalene

-

Materials: Naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid (85%), concentrated hydrochloric acid, ether, potassium carbonate.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene (2 moles), paraformaldehyde (4.2 moles), glacial acetic acid (260 ml), 85% phosphoric acid (165 ml), and concentrated hydrochloric acid (362 ml).[1]

-

Heat the mixture in a water bath at 80-85°C with vigorous stirring for 6 hours.[1]

-

Cool the reaction mixture to 15-20°C.[1]

-

Transfer the mixture to a separatory funnel and wash sequentially with two portions of cold water, one portion of cold 10% potassium carbonate solution, and a final portion of cold water. The product will be the lower layer.[1]

-

Add ether to the product layer and dry over anhydrous potassium carbonate.[1]

-

Filter the solution and distill off the ether at atmospheric pressure.[1]

-

The residue will contain a mixture of chloromethylnaphthalenes, including bis(chloromethyl)naphthalene isomers. Further purification by chromatography or recrystallization is required to isolate the 2,6-isomer.[1]

-

Caution: Chloromethylnaphthalenes and their byproducts are lachrymators and vesicants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Applications in Polymer Synthesis

The primary utility of this compound is as a monomer in the synthesis of conjugated polymers. One of the most common methods for this is the Gilch polymerization .

Gilch Polymerization for Poly(2,6-naphthalene vinylene)

-

Materials: this compound, potassium tert-butoxide, tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring. A color change is typically observed as the polymerization proceeds.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Signaling Pathways and Experimental Workflows

In the context of this compound, the concept of "signaling pathways" is best represented by the chemical reaction pathways for its synthesis and its subsequent polymerization.

Caption: Synthesis of this compound.

Caption: Gilch polymerization pathway.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in the development of advanced materials. While its own discovery is subtly woven into the broader history of naphthalene chemistry, its significance is clearly defined by its role as a key precursor to a class of polymers with exciting applications in electronics and photonics. This guide provides a foundational understanding of this important chemical intermediate, from its historical roots to its practical application in the laboratory, serving as a valuable resource for researchers pushing the boundaries of materials science.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Bis(chloromethyl)naphthalene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(chloromethyl)naphthalene is a versatile monomer utilized in the synthesis of high-performance polymers. Its rigid naphthalene core and reactive chloromethyl functional groups make it a valuable building block for materials with enhanced thermal stability, mechanical strength, and unique optoelectronic properties. This document provides detailed application notes and experimental protocols for the synthesis of various polymers using this compound, including poly(2,6-naphthylene methylene), poly(2,6-naphthylene vinylene), and as a precursor for monomers in polyimide synthesis.

Introduction

The naphthalene moiety, when incorporated into a polymer backbone, imparts significant thermal and mechanical stability. The 2,6-substitution pattern provides a linear and rigid polymer chain, leading to materials with high melting points and good fiber-forming properties. The chloromethyl groups of this compound are highly reactive and can undergo various polymerization reactions, including polycondensation and polymerization via dehydrochlorination. This allows for the synthesis of a range of polymers with tailored properties. This monomer is a key intermediate in the production of high-performance materials such as polyimides and liquid crystalline polymers[1].

Polymer Synthesis Applications

Synthesis of Poly(2,6-naphthylene methylene)

Poly(2,6-naphthylene methylene) is a polymer with a repeating unit consisting of naphthalene rings linked by methylene bridges. This structure is analogous to poly(phenylene methylene), a polymer known for its high thermal stability and hydrophobicity. The synthesis can be achieved through a Friedel-Crafts-type polymerization of this compound.

Logical Relationship: Monomer to Polymer

Caption: Synthesis of Poly(2,6-naphthylene methylene).

Synthesis of Poly(2,6-naphthylene vinylene) via Gilch Polymerization

Poly(p-phenylenevinylene) (PPV) and its derivatives are important materials in the field of organic electronics. An analogous polymer, poly(2,6-naphthylene vinylene) (PNV), can be synthesized from this compound via the Gilch polymerization route. This method involves the dehydrochlorination of the monomer with a strong base to form a quinodimethane intermediate, which then polymerizes.

Experimental Workflow: Gilch Polymerization

Caption: Gilch polymerization workflow.

Use in Polyimide Synthesis

This compound can serve as a precursor for the synthesis of novel diamine monomers, which are then used in the production of high-performance polyimides. The chloromethyl groups can be converted to other functional groups, such as amino groups, through multi-step reactions. These resulting diamines can then be reacted with various dianhydrides to form poly(amic acid)s, which are subsequently thermally or chemically imidized to yield the final polyimides. These polyimides often exhibit excellent thermal stability and mechanical properties[2][3].

Signaling Pathway: Monomer to Polyimide

Caption: Pathway to naphthalene-based polyimides.

Experimental Protocols

General Protocol for Friedel-Crafts Polymerization of this compound

This protocol is a general procedure adapted from the synthesis of poly(phenylene methylene) and should be optimized for the specific application.

| Parameter | Value |

| Monomer | This compound |

| Catalyst | Anhydrous SnCl₄ or FeCl₃ |

| Solvent | Dichloromethane or Nitrobenzene |

| Temperature | 0 - 80 °C |

| Reaction Time | 4 - 24 hours |

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (0.1 - 0.5 eq) to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C) for the specified reaction time.

-

Monitor the reaction progress by observing the increase in viscosity.

-

Quench the reaction by pouring the mixture into a large volume of methanol.

-

Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.

Protocol for Gilch Polymerization of this compound

This protocol is based on the successful Gilch polymerization of similar chloromethylated aromatic monomers.

| Parameter | Value |

| Monomer | This compound |

| Base | Potassium tert-butoxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.

-

Slowly add the base solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture may develop a color.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the polymer, wash with methanol and then water to remove any remaining salts.

-

Dry the polymer under vacuum at 50 °C.

General Protocol for Synthesis of a Naphthalene-Based Diamine and Subsequent Polyimide Formation

This is a representative multi-step protocol.

Step 1: Synthesis of 2,6-Bis(azidomethyl)naphthalene

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (2.5 eq) and stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diazide.

Step 2: Reduction to 2,6-Bis(aminomethyl)naphthalene

-

Dissolve the 2,6-bis(azidomethyl)naphthalene (1.0 eq) in THF.

-

Add triphenylphosphine (2.2 eq) and stir at room temperature for 2 hours.

-

Add water and stir for an additional 24 hours.

-

Extract the product with a suitable solvent and purify by column chromatography or recrystallization.

Step 3: Polyimide Synthesis

| Parameter | Value |

| Diamine Monomer | 2,6-Bis(aminomethyl)naphthalene |

| Dianhydride Monomer | Pyromellitic dianhydride (PMDA) |

| Solvent | N-Methyl-2-pyrrolidone (NMP) |

| Temperature | Room Temperature (PAA), 250-300 °C (Imidization) |

| Reaction Time | 24 hours (PAA), 1-2 hours (Imidization) |

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve the synthesized 2,6-bis(aminomethyl)naphthalene (1.0 eq) in NMP.

-

Gradually add an equimolar amount of the dianhydride (e.g., PMDA) to the solution with stirring.

-

Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

-

Cast the viscous poly(amic acid) solution onto a glass plate.

-

Thermally imidize the film by heating in a vacuum oven in a stepwise manner, for example, 100 °C (1h), 200 °C (1h), and finally 250-300 °C (1h).

-

Cool the oven to room temperature to obtain the polyimide film.

Characterization Data (Representative)

The following table provides expected ranges for the properties of polymers synthesized from this compound, based on analogous polymer systems. Actual values will depend on the specific polymerization conditions and the resulting molecular weight and polydispersity.

| Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Thermal Decomposition Temp. (TGA, 10% weight loss) |

| Poly(2,6-naphthylene methylene) | 5,000 - 20,000 | 2.0 - 4.0 | > 400 °C |

| Poly(2,6-naphthylene vinylene) | 10,000 - 100,000 | 1.5 - 3.0 | > 450 °C |

| Naphthalene-based Polyimide | 20,000 - 150,000 | 1.8 - 3.5 | > 500 °C |

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be carried out in a well-ventilated fume hood. The chloromethyl groups are lachrymatory and can be irritating to the skin and respiratory system. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols for the Synthesis of Poly(2,6-naphthalene vinylene) from 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(p-phenylene vinylene) (PPV) derivative, specifically poly(2,6-naphthalene vinylene) (PNV), using 2,6-bis(chloromethyl)naphthalene as a key monomer. The protocols outlined below are based on established methodologies for PPV synthesis, primarily the Gilch polymerization route and a non-ionic precursor route, which has been successfully employed for preparing high molecular weight PNV.

Introduction

Poly(p-phenylene vinylene) and its derivatives are a class of conjugated polymers that have garnered significant interest for their electroluminescent and conductive properties. These materials are integral to the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and other organic electronic components. The incorporation of a naphthalene moiety into the polymer backbone, to form poly(2,6-naphthalene vinylene), can modulate the electronic and photophysical properties of the resulting polymer, making it a target for researchers exploring new materials for advanced applications.

The synthesis of PNV can be approached through various methods, with the Gilch polymerization of this compound being a direct approach. However, to achieve high molecular weight and processable polymers, a non-ionic precursor route is often preferred. This method involves the synthesis of a soluble precursor polymer which is then converted to the final conjugated polymer through a thermal elimination step.

Data Presentation

The following tables summarize the typical quantitative data obtained from the synthesis and characterization of poly(2,6-naphthalene vinylene) via a non-ionic precursor route.

Table 1: Synthesis and Molecular Weight Data for Poly(2,6-naphthalene vinylene) Precursor

| Parameter | Value | Reference |

| Monomer | 2,6-Bis(butylsulfinylmethyl)naphthalene | [1] |

| Polymerization Method | Non-ionic precursor route | [1] |

| Yield | High (not specified) | [1] |

| Number-Average Molecular Weight (Mn) | Up to 1.2 x 10^6 g/mol | [1] |

| Weight-Average Molecular Weight (Mw) | Not specified | |

| Polydispersity Index (PDI) | Not specified |

Table 2: Spectroscopic Properties of Poly(2,6-naphthalene vinylene)

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR (of precursor) | Peaks corresponding to the butylsulfinylmethyl precursor polymer | [1] |

| UV-Vis Absorption (of PNV film) | Absorption maximum (λmax) around 430 nm | [1] |

| Photoluminescence (PL) Emission (of PNV film) | Emission maximum (λem) in the green region of the spectrum | [1] |

Experimental Protocols

Protocol 1: Synthesis of Poly(2,6-naphthalene vinylene) via a Non-Ionic Precursor Route

This protocol is adapted from the synthesis of high molecular weight poly(2,6-naphthalene vinylene) via a non-ionic sulfinyl precursor route.[1] This method avoids the direct polymerization of the chloromethyl derivative, which can lead to side reactions and lower molecular weights.

Step 1: Synthesis of the Precursor Monomer: 2,6-Bis(butylsulfinylmethyl)naphthalene

A detailed procedure for the synthesis of the sulfinyl precursor monomer from this compound is a prerequisite. This typically involves nucleophilic substitution of the chlorine atoms with a butylthiolate group, followed by oxidation to the sulfinyl group.

Step 2: Polymerization to the Precursor Polymer

-

Dissolve the 2,6-bis(butylsulfinylmethyl)naphthalene monomer in a suitable dry, high-boiling point solvent (e.g., toluene or xylene) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to the solution at room temperature. The base will initiate the polymerization.

-

Stir the reaction mixture at room temperature for several hours to allow for the polymerization to proceed. The formation of a viscous solution indicates the growth of the polymer chains.

-

Quench the reaction by adding a small amount of a proton source, such as methanol or water.

-

Precipitate the precursor polymer by pouring the reaction mixture into a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum.

Step 3: Conversion to Poly(2,6-naphthalene vinylene)

-

Prepare a thin film of the precursor polymer by dissolving it in a suitable solvent (e.g., chloroform or toluene) and casting it onto a substrate (e.g., a glass slide or quartz plate).

-

Heat the film under vacuum or an inert atmosphere at a high temperature (typically in the range of 150-300 °C). This thermal treatment induces the elimination of the butylsulfinyl groups, leading to the formation of the conjugated poly(2,6-naphthalene vinylene).

-

The conversion can be monitored by observing the color change of the film to yellow-green and by spectroscopic methods (UV-Vis and IR spectroscopy).

Protocol 2: General Gilch Polymerization of this compound

While the precursor route is often preferred for high molecular weight polymers, the direct Gilch polymerization of this compound can be performed as follows. Note that this method may result in lower molecular weight and less soluble material.

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of this compound in a dry, degassed solvent such as anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of a strong base, typically potassium tert-butoxide, in THF.

-

Slowly add the base solution to the monomer solution with vigorous stirring over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. A colored precipitate of the polymer should form.

-

Quench the reaction by adding a small amount of methanol.

-

Collect the polymer by filtration, and wash it sequentially with methanol and water to remove any remaining salts and oligomers.

-

Dry the polymer product under vacuum.

Mandatory Visualizations

Diagram 1: Synthesis of Poly(2,6-naphthalene vinylene) via a Non-Ionic Precursor Route

Caption: Workflow for the synthesis of PNV via a non-ionic precursor.

Diagram 2: Gilch Polymerization of this compound

Caption: Simplified mechanism of the Gilch polymerization.

Characterization of Poly(2,6-naphthalene vinylene)

Standard characterization techniques for the resulting polymer include:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the soluble precursor polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the precursor monomer, the precursor polymer, and to the extent possible, the final conjugated polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the conversion of the precursor polymer to the final PNV by observing the disappearance of bands associated with the leaving group and the appearance of bands characteristic of the vinylene double bonds.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the absorption properties of the conjugated polymer, providing information about the electronic bandgap.

-

Photoluminescence (PL) Spectroscopy: To investigate the emission properties of the polymer, which is crucial for applications in OLEDs.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

These application notes and protocols provide a foundational guide for the synthesis and characterization of poly(2,6-naphthalene vinylene). Researchers are encouraged to consult the primary literature for more specific details and to optimize the reaction conditions for their particular needs.

References

Application Notes and Protocols: Synthesis of Fluorescent Poly(naphthalene ether)s from 2,6-Bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-based polymers are a class of materials that have garnered significant interest due to their intrinsic fluorescence and rigid molecular structure. These properties make them excellent candidates for a variety of applications, including as fluorescent sensors, in light-emitting diodes, and for bio-imaging. This document provides detailed protocols for the synthesis of fluorescent poly(naphthalene ether)s using 2,6-bis(chloromethyl)naphthalene as a key monomer. The synthetic route is based on the robust and versatile Williamson ether synthesis, allowing for the incorporation of various bisphenol co-monomers to tune the polymer's physical and photophysical properties. Potential applications in drug development, particularly in cell imaging and as components of drug delivery systems, are also discussed. The naphthalene moiety, particularly when substituted at the 2 and 6 positions, can lead to polymers with significant fluorescence, often arising from intramolecular charge transfer mechanisms.[1]

Synthesis of Fluorescent Poly(naphthalene ether)s

The primary synthetic strategy employed is the Williamson ether polymerization, a step-growth condensation reaction between an organohalide and an alcohol. In this case, this compound reacts with a bisphenol in the presence of a base to form the corresponding polyether.

General Reaction Scheme

Caption: General Williamson Ether Polymerization Scheme.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,6-naphthalene-co-4,4'-isopropylidenediphenylether)

This protocol details the synthesis of a fluorescent polyether from this compound and Bisphenol A.

Materials:

-

This compound (1.00 eq)

-

Bisphenol A (1.00 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.50 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.50 eq).

-

Add anhydrous DMF to dissolve the reactants, typically to achieve a monomer concentration of 10-15% (w/v).

-

Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to ensure the formation of the bisphenoxide salt.

-

Add this compound (1.00 eq) to the reaction mixture.

-

Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture (e.g., 1:1 v/v).

-

Collect the fibrous polymer precipitate by filtration using a Büchner funnel.

-

Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

-

Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and photophysical properties.

-

¹H NMR Spectroscopy: To confirm the chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission properties of the polymer.

Illustrative Data

The following table summarizes representative quantitative data for a poly(naphthalene ether) synthesized from this compound and Bisphenol A. Note: This data is illustrative and may vary depending on the specific reaction conditions.

| Parameter | Value |

| Yield | 85 - 95% |

| Mn ( g/mol ) | 15,000 - 25,000 |

| Mw ( g/mol ) | 30,000 - 50,000 |

| PDI | 2.0 - 2.5 |

| λabs,max (nm) | ~330 |

| λem,max (nm) | ~380 - 420 |

| Quantum Yield (Φf) | 0.1 - 0.3 |

Applications in Drug Development

The intrinsic fluorescence of these naphthalene-based polyethers makes them promising candidates for applications in the field of drug development.

Bio-imaging and Cellular Visualization

Fluorescent polymers can be used as probes for cell imaging. Their hydrophobic nature allows for interaction with and staining of cellular membranes. Naphthalene-based fluorescent probes have been successfully used for living cell imaging.

Workflow for Cellular Imaging:

Caption: Workflow for Cellular Imaging with Fluorescent Polymers.

Protocol 2: Staining of Cultured Cells with a Fluorescent Poly(naphthalene ether)

Materials:

-

Fluorescent poly(naphthalene ether)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cultured cells on coverslips or in a multi-well plate

Equipment:

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation)

-

Cell culture incubator

Procedure:

-

Prepare a stock solution of the fluorescent poly(naphthalene ether) in DMSO (e.g., 1 mg/mL).

-

Dilute the stock solution in complete cell culture medium to a final working concentration (e.g., 1-10 µg/mL).

-

Remove the culture medium from the cells and replace it with the polymer-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Gently wash the cells two to three times with warm PBS to remove any unbound polymer.

-

Add fresh culture medium or PBS to the cells.

-

Observe the stained cells under a fluorescence microscope using an appropriate excitation and emission filter set.

Drug Delivery Systems

These polymers can also be formulated into nanoparticles for drug delivery applications. The hydrophobic polymer backbone can encapsulate hydrophobic drugs, while the fluorescent nature of the polymer allows for tracking of the nanoparticles. The synthesis of such nanoparticles can be achieved through various methods, such as nanoprecipitation.

Logical Relationship for Nanoparticle Formulation and Application:

Caption: Nanoparticle Formulation and Application Logic.

Conclusion

The synthesis of fluorescent polymers from this compound offers a versatile platform for creating materials with tunable properties. The straightforward Williamson ether polymerization allows for the incorporation of a wide range of bisphenols, enabling control over the polymer's solubility, thermal stability, and photophysical characteristics. The inherent fluorescence of these polymers makes them highly attractive for applications in drug development, including high-contrast cell imaging and as trackable components in drug delivery systems. Further functionalization of the polymer backbone or end groups could lead to the development of targeted and responsive materials for advanced therapeutic and diagnostic applications. Many naphthalene-based molecules have been approved by the FDA for various therapeutic uses, highlighting the pharmacological potential of this scaffold.[2] The development of nanodelivery systems for naphthalene derivatives is an active area of research to enhance their therapeutic efficacy.[3][4][5]

References

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Effective Liposome-Based Nanodelivery System for Naphthalene Derivative Polyamines with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of Nanoparticles with 2,6-bis(chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles (NPs) is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The surface modification of NPs allows for the attachment of various molecules, such as targeting ligands, therapeutic agents, and imaging probes, thereby enhancing their efficacy and specificity.[1][2] 2,6-bis(chloromethyl)naphthalene is a bifunctional organic compound that can serve as a versatile crosslinker or spacer for the conjugation of molecules to the surface of nanoparticles. Its rigid naphthalene core can impart unique photophysical properties, making it an interesting candidate for the development of fluorescent nanoprobes.[3][4] The two reactive chloromethyl groups allow for covalent attachment to nanoparticles and a payload molecule, or for crosslinking surface functionalities.[5]

This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles with this compound. The protocols described are based on established bioconjugation chemistries and can be adapted for various types of nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), and polymeric nanoparticles.

Applications

The functionalization of nanoparticles with this compound opens up possibilities for several key applications in biomedical research and drug development:

-

Fluorescent Labeling and Bioimaging: The naphthalene moiety exhibits intrinsic fluorescence, which can be harnessed for the development of fluorescently labeled nanoparticles for in vitro and in vivo imaging applications.[3][4] By incorporating this compound, nanoparticles can be rendered fluorescent, enabling their tracking and visualization within biological systems.

-

Drug Delivery Vector: The bifunctional nature of this compound allows it to act as a linker to conjugate drugs to the nanoparticle surface. One chloromethyl group can react with the nanoparticle surface, while the other can be used to attach a therapeutic agent, creating a stable drug-nanoparticle conjugate.

-

Sensing and Diagnostics: The fluorescence of the naphthalene group may be sensitive to the local microenvironment. This property could be exploited to develop nanosensors where changes in fluorescence signal indicate the presence of specific analytes or changes in physiological conditions.

-

Crosslinking Agent: For nanoparticles with surface functionalities, this compound can be used as a crosslinking agent to enhance the stability of the nanoparticle assembly or to create core-shell structures.

Experimental Protocols

The following protocols provide a general framework for the functionalization of nanoparticles with this compound. It is recommended to optimize the reaction conditions for each specific nanoparticle system.

Protocol 1: Functionalization of Amine-Modified Nanoparticles

This protocol describes the reaction of this compound with nanoparticles that have been surface-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution where the amine group displaces the chloride on the chloromethyl group of the naphthalene derivative.[5]

Materials:

-

Amine-functionalized nanoparticles (e.g., amine-PEGylated AuNPs)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Quenching reagent (e.g., Tris(hydroxymethyl)aminomethane)

-

Purification supplies (e.g., centrifuge, dialysis tubing, or size exclusion chromatography column)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent. The concentration will depend on the specific nanoparticle type and size.

-

Reaction Setup: In a clean, dry reaction vessel, add the nanoparticle dispersion.

-

Addition of Reagents:

-

Add this compound to the nanoparticle dispersion. The molar ratio of the naphthalene derivative to the surface amine groups should be optimized, but a starting point of 10:1 is recommended to favor single attachment.

-

Add the non-nucleophilic base (e.g., DIPEA) at a 2-3 fold molar excess relative to the this compound.

-

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring, protected from light.

-

Quenching: Add a quenching reagent, such as Tris buffer, to react with any unreacted chloromethyl groups.

-

Purification: Purify the functionalized nanoparticles from excess reagents and byproducts. This can be achieved by:

-

Centrifugation: For larger, dense nanoparticles, repeated cycles of centrifugation and resuspension in a clean solvent can be effective.

-

Dialysis: For smaller nanoparticles, dialysis against a suitable buffer (e.g., PBS) can remove small molecule impurities.

-

Size Exclusion Chromatography (SEC): SEC can be used to separate the functionalized nanoparticles from unreacted starting materials.

-

-

Characterization: Characterize the functionalized nanoparticles using appropriate techniques (see Characterization section below).

-

Storage: Store the purified, functionalized nanoparticles in a suitable buffer (e.g., PBS) at 4°C, protected from light.

Protocol 2: Functionalization of Thiol-Modified Nanoparticles

This protocol is suitable for nanoparticles with surface thiol groups, such as those functionalized with thiolated ligands or certain quantum dots. The reaction involves the nucleophilic attack of the thiol group on the chloromethyl moiety.[6]

Materials:

-

Thiol-functionalized nanoparticles

-

This compound

-

Anhydrous, aprotic solvent (e.g., DMF or THF)

-

Base (e.g., Triethylamine (TEA) or DIPEA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification supplies

-

PBS, pH 7.4

Procedure:

-

Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the anhydrous solvent.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation, add the nanoparticle dispersion.

-

Addition of Reagents:

-

Add this compound to the nanoparticle dispersion (starting with a 10:1 molar ratio to surface thiols).

-

Add the base (e.g., TEA) at a 1.5-2 fold molar excess relative to the this compound to deprotonate the thiol groups.

-

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere and protected from light.

-

Quenching: Add a quenching reagent like N-acetylcysteine to cap any remaining reactive sites.

-

Purification: Purify the nanoparticles as described in Protocol 1.

-

Characterization: Characterize the functionalized nanoparticles.

-

Storage: Store the purified nanoparticles in an appropriate buffer at 4°C.

Characterization

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following techniques are recommended:

| Technique | Purpose | Expected Outcome |

| UV-Visible Spectroscopy | To confirm the presence of the naphthalene moiety. | Appearance of characteristic absorption peaks of the naphthalene chromophore. |

| Fluorescence Spectroscopy | To measure the fluorescence properties of the functionalized nanoparticles.[4] | Emission spectrum characteristic of the naphthalene fluorophore. |

| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution. | An increase in hydrodynamic diameter upon functionalization. |